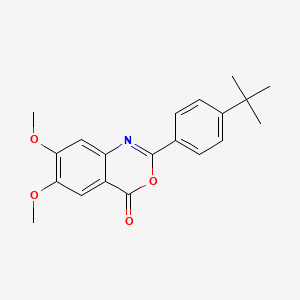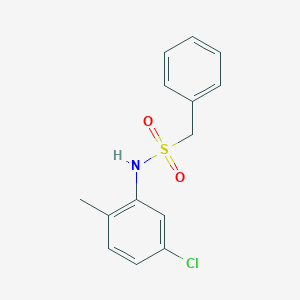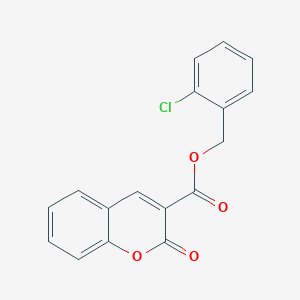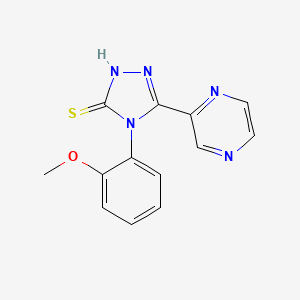
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BML-111, is a synthetic compound that belongs to the class of benzoxazines. It was first synthesized in 1999 and has since been studied for its potential therapeutic applications in various fields of medicine.
科学研究应用
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been studied for its potential therapeutic applications in various fields of medicine, including inflammation, neuroprotection, and cancer. In inflammation, 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. In neuroprotection, 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer, 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to inhibit tumor growth and metastasis in animal models of breast and lung cancer.
作用机制
The mechanism of action of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to act through the activation of the lipoxin A4 receptor (ALX) and the subsequent inhibition of pro-inflammatory pathways. ALX activation has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation.
Biochemical and physiological effects:
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, including reducing inflammation, pain, and tissue damage, improving cognitive function, and inhibiting tumor growth and metastasis. 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its reproducibility and reliability in synthesis. 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments. 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one also has a short half-life in vivo, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for research on 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including inflammation, neuroprotection, and cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on various pathways and cell types. Additionally, future research could focus on developing more potent and selective ALX agonists based on the structure of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one.
合成方法
The synthesis of 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves the reaction of 4-tert-butylphenol with 2,6-dimethoxybenzaldehyde in the presence of a base catalyst to form the corresponding benzoxazine intermediate. The intermediate is then treated with acetic anhydride to yield the final product, 2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. The synthesis method has been reported in various research articles and is considered a reliable and reproducible method.
属性
IUPAC Name |
2-(4-tert-butylphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,3)13-8-6-12(7-9-13)18-21-15-11-17(24-5)16(23-4)10-14(15)19(22)25-18/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISSQPLQNUOTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)


![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5698749.png)
![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

